molecular formula C21H15ClF2N4O B11175480 6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11175480
M. Wt: 412.8 g/mol
InChI Key: YSYVWXUWTCHSJG-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 3,5-difluoroaniline to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring, followed by further cyclization with anthranilic acid to form the quinazoline ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline and triazoloquinazoline derivatives, which may exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately causing cell death. This mechanism is particularly relevant in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both chloro and difluoro substituents enhances its potency and selectivity compared to similar compounds .

Properties

Molecular Formula

C21H15ClF2N4O

Molecular Weight

412.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H15ClF2N4O/c22-14-3-1-11(2-4-14)12-7-17-19(18(29)8-12)20(28-21(27-17)25-10-26-28)13-5-15(23)9-16(24)6-13/h1-6,9-10,12,20H,7-8H2,(H,25,26,27)

InChI Key

YSYVWXUWTCHSJG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC(=CC(=C4)F)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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